molecular formula C20H28F3N3O8 B12431632 Tyroserleutide (TFA)

Tyroserleutide (TFA)

Cat. No.: B12431632
M. Wt: 495.4 g/mol
InChI Key: YUBDOPZMLWMWCV-WDTSGDEMSA-N
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Description

Tyroserleutide (TFA) is a tripeptide composed of three amino acids: tyrosine, serine, and leucine. It is derived from the spleen of pigs and has shown significant antitumor properties. This compound is known for its low molecular weight, simple structure, nonimmunogenicity, specificity, minimal side effects, and ease of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyroserleutide (TFA) can be synthesized using standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of tyrosine, followed by the coupling of serine and leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of Tyroserleutide (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyroserleutide (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can impact the biological activity of Tyroserleutide (TFA) .

Scientific Research Applications

Tyroserleutide (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Tyroserleutide (TFA) exerts its effects by activating the monocyte-macrophage system, which enhances the antitumor activity of macrophages. It stimulates the secretion of cytotoxic effectors such as interleukin-1β, tumor necrosis factor-α, and nitric oxide. These effectors play a crucial role in inhibiting tumor cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tyroserleutide (TFA)

Tyroserleutide (TFA) stands out due to its low molecular weight, simple structure, and minimal side effects. Unlike other peptides, it is nonimmunogenic and highly specific in its action, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C20H28F3N3O8

Molecular Weight

495.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H27N3O6.C2HF3O2/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;3-2(4,5)1(6)7/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);(H,6,7)/t13-,14-,15-;/m0./s1

InChI Key

YUBDOPZMLWMWCV-WDTSGDEMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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